molecular formula C22H30N4O4 B1191671 RJR-2403 hemioxalate

RJR-2403 hemioxalate

Numéro de catalogue B1191671
Poids moléculaire: 414.5
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RJR-2403 hemioxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.

Applications De Recherche Scientifique

1. CNS Selectivity and Cognitive Enhancement

RJR-2403 has been identified as a CNS-selective nicotinic agonist with significant potential for cognitive enhancement. Studies have shown that RJR-2403 is comparable or superior to nicotine in measures of CNS function. Notably, it significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with chemically induced brain lesions. RJR-2403's selectivity for CNS nicotinic acetylcholine receptor subtypes over peripheral receptors indicates its potential as a therapeutic agent for neurological diseases where cholinergic neurotransmission is compromised (Lippiello et al., 1996).

2. Selectivity for α4β2 Receptor Subtype

Research focusing on human nicotinic acetylcholine receptor subtypes has demonstrated that RJR-2403 is a potent and relatively selective activator of human α4β2 receptors. This specificity is evident from comparative studies with other agonists like ACh and nicotine, showcasing RJR-2403's partial agonist nature for various receptor subtypes. Its unique interaction with these receptors underlines its potential role in understanding the pharmacology of nicotinic cholinergic systems (Papke et al., 2000).

3. Neuroprotective and Anti-inflammatory Effects

RJR-2403 has been observed to exhibit neuroprotective and anti-inflammatory effects in various models. For instance, in models of intracerebral hemorrhage, RJR-2403's agonism at specific nicotinic acetylcholine receptor subtypes has been linked to the preservation of tissue integrity and neuronal survival. This suggests its potential therapeutic role in conditions associated with neurological damage and inflammation (Hijioka et al., 2012).

4. Effects on Neurotransmitter Release

Studies have also revealed RJR-2403's impact on neurotransmitter release in the brain. It has been shown to significantly increase extracellular levels of acetylcholine, norepinephrine, dopamine, and serotonin in rat brains. These findings underscore its potential influence on neurotransmission and its relevance in conditions involving altered neurotransmitter dynamics (Summers et al., 1996).

Propriétés

Nom du produit

RJR-2403 hemioxalate

Formule moléculaire

C22H30N4O4

Poids moléculaire

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

Synonymes

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RJR-2403 hemioxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 hemioxalate
Reactant of Route 3
Reactant of Route 3
RJR-2403 hemioxalate
Reactant of Route 4
Reactant of Route 4
RJR-2403 hemioxalate
Reactant of Route 5
RJR-2403 hemioxalate
Reactant of Route 6
RJR-2403 hemioxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.